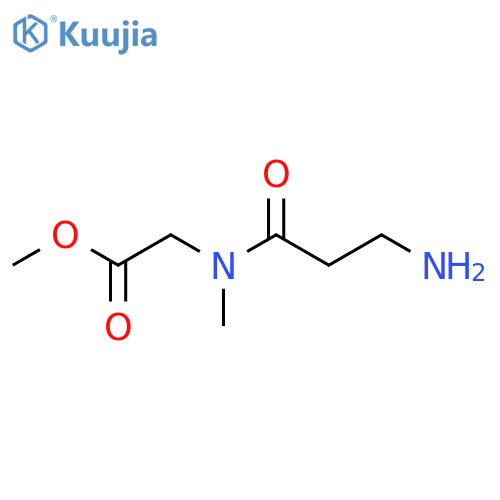

Cas no 1183864-21-2 (methyl 2-(3-amino-N-methylpropanamido)acetate)

methyl 2-(3-amino-N-methylpropanamido)acetate 化学的及び物理的性質

名前と識別子

-

- Methyl N-(3-aminopropanoyl)-N-methylglycinate

- methyl 2-(3-amino-N-methylpropanamido)acetate

- 1183864-21-2

- EN300-24499985

- Glycine, N-(3-amino-1-oxopropyl)-N-methyl-, methyl ester

-

- MDL: MFCD12809832

- インチ: 1S/C7H14N2O3/c1-9(5-7(11)12-2)6(10)3-4-8/h3-5,8H2,1-2H3

- InChIKey: YKZZHGMZKDLRRR-UHFFFAOYSA-N

- ほほえんだ: O=C(CCN)N(C)CC(=O)OC

計算された属性

- せいみつぶんしりょう: 174.10044231g/mol

- どういたいしつりょう: 174.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

- 密度みつど: 1.119±0.06 g/cm3(Predicted)

- ふってん: 290.1±25.0 °C(Predicted)

- 酸性度係数(pKa): 9.06±0.10(Predicted)

methyl 2-(3-amino-N-methylpropanamido)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24499985-0.25g |

methyl 2-(3-amino-N-methylpropanamido)acetate |

1183864-21-2 | 95% | 0.25g |

$564.0 | 2024-06-19 | |

| Enamine | EN300-24499985-2.5g |

methyl 2-(3-amino-N-methylpropanamido)acetate |

1183864-21-2 | 95% | 2.5g |

$1202.0 | 2024-06-19 | |

| Enamine | EN300-24499985-1g |

methyl 2-(3-amino-N-methylpropanamido)acetate |

1183864-21-2 | 1g |

$614.0 | 2023-09-15 | ||

| Enamine | EN300-24499985-5g |

methyl 2-(3-amino-N-methylpropanamido)acetate |

1183864-21-2 | 5g |

$1779.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597152-100mg |

Methyl N-(3-aminopropanoyl)-N-methylglycinate |

1183864-21-2 | 98% | 100mg |

¥11340.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597152-2.5g |

Methyl N-(3-aminopropanoyl)-N-methylglycinate |

1183864-21-2 | 98% | 2.5g |

¥29448.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597152-500mg |

Methyl N-(3-aminopropanoyl)-N-methylglycinate |

1183864-21-2 | 98% | 500mg |

¥13400.00 | 2024-08-09 | |

| Enamine | EN300-24499985-0.5g |

methyl 2-(3-amino-N-methylpropanamido)acetate |

1183864-21-2 | 95% | 0.5g |

$589.0 | 2024-06-19 | |

| Enamine | EN300-24499985-10.0g |

methyl 2-(3-amino-N-methylpropanamido)acetate |

1183864-21-2 | 95% | 10.0g |

$2638.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597152-250mg |

Methyl N-(3-aminopropanoyl)-N-methylglycinate |

1183864-21-2 | 98% | 250mg |

¥13818.00 | 2024-08-09 |

methyl 2-(3-amino-N-methylpropanamido)acetate 関連文献

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

methyl 2-(3-amino-N-methylpropanamido)acetateに関する追加情報

Introduction to Methyl 2-(3-amino-N-methylpropanamido)acetate (CAS No. 1183864-21-2)

Methyl 2-(3-amino-N-methylpropanamido)acetate, a compound with the chemical formula C7H14O3N2, is a derivative of acetate featuring an amide functional group. This compound is characterized by its unique structural properties, which make it of significant interest in the field of pharmaceutical research and chemical synthesis. The presence of both amino and methyl groups in its structure contributes to its versatility, enabling its application in various biochemical pathways and drug development processes.

The compound is identified by its CAS number, CAS No. 1183864-21-2, which serves as a unique identifier in scientific literature and databases. This numbering system ensures that researchers and industry professionals can accurately reference and retrieve information about the compound. The molecular structure of Methyl 2-(3-amino-N-methylpropanamido)acetate includes a methyl ester group at one end and an amide linkage at the other, making it a valuable intermediate in organic synthesis.

In recent years, there has been growing interest in the potential applications of this compound within the pharmaceutical industry. Its structural features suggest that it may play a role in modulating biological pathways, particularly those involving protein synthesis and enzyme inhibition. Researchers have been exploring its utility as a building block for more complex molecules, with the aim of developing novel therapeutic agents.

The amide group in Methyl 2-(3-amino-N-methylpropanamido)acetate is particularly noteworthy, as amides are known for their stability and reactivity in various biochemical reactions. This property makes the compound a promising candidate for use in drug design, where specific interactions with biological targets are crucial for efficacy. Additionally, the methyl ester group can be hydrolyzed under certain conditions to yield free carboxylic acids, further expanding its synthetic utility.

Current research indicates that Methyl 2-(3-amino-N-methylpropanamido)acetate may have applications in the development of antibiotics and anti-inflammatory drugs. Its ability to interact with enzymes and proteins suggests that it could be used to inhibit pathogenic bacteria or reduce inflammatory responses. Furthermore, its structural similarity to certain known drugs may facilitate the design of derivatives with enhanced pharmacological properties.

The synthesis of Methyl 2-(3-amino-N-methylpropanamido)acetate involves multi-step organic reactions, typically starting from readily available precursors such as methyl acetoacetate and diamines. The precise conditions for synthesis are critical to achieving high yields and purity, which are essential for pharmaceutical applications. Advances in catalytic methods have improved the efficiency of these reactions, making the compound more accessible for research purposes.

In addition to its pharmaceutical potential, Methyl 2-(3-amino-N-methylpropanamido)acetate has shown promise in material science applications. Its ability to form stable complexes with other molecules makes it useful in the development of novel polymers and coatings. These materials could find applications in industries ranging from electronics to construction, where chemical stability and reactivity are key considerations.

The safety profile of Methyl 2-(3-amino-N-methylpropanamido)acetate is another important aspect that has been studied extensively. While preliminary data suggest that it is relatively non-toxic at moderate concentrations, further research is needed to fully understand its long-term effects. As with any chemical compound used in research or industrial settings, proper handling procedures must be followed to ensure worker safety and environmental protection.

The regulatory landscape for Methyl 2-(3-amino-N-methylpropanamido)acetate is also evolving, with increasing emphasis on sustainable and environmentally friendly practices. Manufacturers are exploring greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote sustainable chemistry and reduce the environmental impact of pharmaceutical production.

In conclusion, Methyl 2-(3-amino-N-methylpropanamido)acetate (CAS No. 1183864-21-2) is a versatile compound with significant potential in pharmaceuticals, material science, and beyond. Its unique structural features make it a valuable intermediate in organic synthesis, while its biological activity suggests applications in drug development. As research continues to uncover new uses for this compound, it will undoubtedly play an important role in advancing scientific knowledge and technological innovation.

1183864-21-2 (methyl 2-(3-amino-N-methylpropanamido)acetate) 関連製品

- 127427-04-7(Sodium 3-(3,4,5-trimethoxyphenyl)prop-2-enoate)

- 1207034-67-0(3-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-1-3-(trifluoromethyl)phenylurea)

- 1626335-84-9(4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)

- 2411194-02-8(2-chloro-N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylacetamide)

- 4351-78-4(2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol)

- 1787882-65-8(6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,3-dihydropyridazin-3-one)

- 2005836-53-1(tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate)

- 2172146-21-1(4-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidooxolane-3-carboxylic acid)

- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)

- 2680850-49-9(benzyl N-(5-chloro-2-cyanophenyl)-N-(pyridin-2-yl)methylcarbamate)